methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core substituted with a morpholino group at position 2 and a methyl benzoate moiety linked via an acetamido bridge. This structure combines a bicyclic thiazolo-pyrimidine system, known for its pharmacological relevance, with a benzoate ester group, which may enhance bioavailability or target specificity. The morpholino substituent likely contributes to solubility and binding interactions, as seen in similar kinase inhibitors or neuroprotective agents .
Properties
IUPAC Name |
methyl 4-[[2-(2-morpholin-4-yl-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetyl]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5S/c1-28-18(27)12-2-4-13(5-3-12)21-14(25)10-24-11-20-16-15(17(24)26)30-19(22-16)23-6-8-29-9-7-23/h2-5,11H,6-10H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDFEIYOYQUWAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate typically involves multiple steps, each requiring precise reaction conditions. The initial steps often include the formation of the thiazolopyrimidine core via a cyclization reaction. Subsequent steps involve the introduction of the morpholino group and the acetamido linkage, followed by esterification to form the benzoate ester. Each step demands controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Scaling up the synthesis for industrial production involves optimizing the reaction conditions to increase efficiency and reduce costs. This may include the use of flow chemistry techniques, where reactions are conducted in a continuous flow setup, allowing for better control over reaction parameters and improved scalability. Industrial production also emphasizes the use of environmentally benign solvents and catalysts to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups that can participate in different chemical processes.
Common Reagents and Conditions: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate, while reduction reactions could use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles or electrophiles, depending on the specific reaction mechanism.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced compounds with altered electronic properties. Substitution reactions can lead to a variety of substituted derivatives, each with unique chemical and biological characteristics.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potential as broad-spectrum antibacterial agents .
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as HepG2 liver cancer cells. The mechanism involves the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins like p53 and the downregulation of anti-apoptotic factors like Bcl-2. Such actions suggest that this compound may serve as a promising candidate in cancer therapy .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit key inflammatory mediators and enzymes involved in the inflammatory response, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Enzyme Inhibition
This compound may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression. This inhibition can disrupt the signaling pathways that lead to disease progression.
Receptor Modulation
The compound likely interacts with various receptors involved in cell signaling pathways. By modulating these receptors, it can influence cellular responses related to immune function and tumor growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of thiazolo-pyrimidine derivatives, this compound exhibited an MIC of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays revealed that this compound induced apoptosis in HepG2 liver cancer cells with an IC50 value indicating effective cytotoxicity at low concentrations. The compound's mechanism involved the modulation of apoptotic proteins and pathways.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidine | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Mechanism of Action
The mechanism of action of methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound's multiple functional groups enable it to bind to various biomolecules, potentially inhibiting enzymes or interacting with receptors. The exact mechanism depends on the specific biological context, including the presence of co-factors and other interacting molecules.
Comparison with Similar Compounds
Research Findings and Trends
- Bioactivity Gaps: While IDPU’s neuroprotection is established, the target compound’s biological profile remains unexplored in the provided evidence.
Biological Activity
Methyl 4-(2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C20H21N5O5S
Molecular Weight: 443.47 g/mol
CAS Number: 1223836-94-9
The compound features a morpholino group attached to a thiazolo-pyrimidine structure, which is known for its biological activity against various diseases, particularly in the field of cancer research.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and pathways involved in cellular proliferation and survival. Research indicates that compounds with similar structures often target nucleic acids or interfere with cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Research : A study demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent.
- Antiviral Studies : Another investigation highlighted the compound's efficacy against certain viral infections. The mechanism involved the inhibition of viral entry into host cells, which was corroborated by a reduction in viral load in treated cell cultures.
- Enzyme Targeting : Research focusing on kinase inhibition revealed that this compound could effectively block specific kinases involved in cancer progression. This inhibition led to decreased phosphorylation of downstream targets associated with cell survival and proliferation.
Synthesis Approaches
The synthesis of this compound has been optimized through several methods:
- Phosphorodiamidate Approach : Utilizing phosphonium-type condensing reagents has been shown to enhance coupling efficacy during synthesis, allowing for the efficient production of morpholino oligonucleotides and related compounds .
- Convergent Synthesis Techniques : These methods facilitate the construction of complex structures by combining simpler precursors, which can lead to higher yields and purities in the final product .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
